molecular formula C9H12N2O4S B13915260 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13915260
M. Wt: 244.27 g/mol
InChI Key: DXYKMOKWQDCCKP-SHYZEUOFSA-N
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Description

This compound is a pyrimidine nucleoside analog featuring a sulfanylidene (thiocarbonyl) group at position 2 of the pyrimidine ring and a substituted oxolan (tetrahydrofuran) sugar moiety with stereochemical configuration (2R,3R,5S). Key structural elements include:

  • Oxolan ring: Hydroxyl groups at C3 and hydroxymethyl at C5, critical for mimicking natural nucleosides.
  • Pyrimidine core: The 2-sulfanylidene group replaces the typical carbonyl oxygen, altering electronic properties and hydrogen-bonding capacity.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H12N2O4S/c12-4-5-3-6(13)8(15-5)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1

InChI Key

DXYKMOKWQDCCKP-SHYZEUOFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=S)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=O)NC2=S)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Key Synthetic Steps

Preparation of the Pyrimidine Core with Sulfanylidenyl Substitution
  • The pyrimidin-4-one core is functionalized at the 2-position with a sulfanylidenyl group (C=S) instead of the typical carbonyl oxygen.
  • This modification can be achieved by reacting the corresponding 2-oxo pyrimidine derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively convert the 2-oxo group to a thiocarbonyl group.
  • Control of reaction conditions (temperature, solvent, time) is critical to avoid overreaction or side products.
Synthesis of the Sugar Moiety
  • The sugar is a substituted oxolane (tetrahydrofuran) ring with hydroxyl groups at the 3 and 5 positions and a hydroxymethyl substituent at position 5.
  • The sugar is often prepared from commercially available ribose or derivatives, with stereoselective protection and deprotection steps to ensure the correct stereochemistry (2R,3R,5S).
  • Protection groups such as silyl ethers or acetal groups are used to mask hydroxyls during glycosylation.
Glycosylation: Coupling Sugar to Pyrimidine Base
  • The sugar moiety is attached to the nitrogen at position 1 of the pyrimidine ring via a glycosidic bond.
  • This step commonly uses activated sugar derivatives such as sugar halides (e.g., sugar chlorides or bromides) or sugar trichloroacetimidates.
  • The reaction is catalyzed by Lewis acids (e.g., trimethylsilyl triflate, TMSOTf) under anhydrous conditions.
  • Stereoselectivity is controlled to favor the β-anomer, consistent with the natural nucleoside configuration.
Deprotection and Purification
  • After glycosylation, protecting groups are removed under mild acidic or basic conditions, depending on the protecting group chemistry.
  • Purification is achieved using chromatographic techniques such as reverse-phase HPLC or preparative TLC.
  • The final compound is characterized by NMR, MS, and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Notes
Pyrimidine sulfurization Lawesson’s reagent or P4S10, solvent (e.g., toluene), reflux Convert 2-oxo to 2-sulfanylidenyl group Requires careful temperature control
Sugar preparation Starting from D-ribose, protection with TBDMS or acetal groups Obtain sugar with correct stereochemistry Stereoselective protection essential
Glycosylation Sugar halide + pyrimidine base, Lewis acid catalyst (TMSOTf), anhydrous solvent Formation of N-glycosidic bond β-selectivity favored
Deprotection Acidic or basic conditions (e.g., TFA, NaOMe) Remove protecting groups Conditions chosen to avoid decomposition
Purification Reverse-phase HPLC or preparative TLC Obtain pure final compound Confirmed by NMR, MS

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanylidenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Structural Analogues in Antiviral Therapeutics

Table 1: Key Nucleoside Analogs and Their Features
Compound Name Structural Features Target Virus Mechanism of Action Key Differences vs. Target Compound Reference
Zidovudine (AZT) 3'-azido group; β-D configuration HIV Reverse transcriptase inhibition via triphosphate Azido vs. sulfanylidene; β-D vs. target's β-L-like stereochemistry
Telbivudine Unmodified β-L configuration; 5-methyl pyrimidine HBV HBV DNA polymerase inhibition Lacks sulfanylidene; natural thymidine mimic
Stavudine (d4T) 2',3'-didehydro structure HIV Chain termination after phosphorylation Unsaturated sugar vs. hydroxylated oxolan
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one 5-methyl, 4-sulfanylidene; (2R,5S) oxolan N/A Unknown (structural analog) Position of sulfanylidene (C4 vs. C2); stereochemistry mismatch

Key Insights :

  • Sulfanylidene Position : The target compound’s 2-sulfanylidene group (vs. 4-sulfanylidene in ) may enhance base-pairing mimicry with thymine or uracil in viral polymerases.
  • Functional Groups : Unlike azido (AZT) or unsaturated (stavudine) moieties, the target’s hydroxyl and hydroxymethyl groups improve solubility but may reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties Comparison
Property Target Compound Zidovudine (AZT) Telbivudine Uridine (Natural Nucleoside)
Molecular Weight ~283 g/mol (estimated) 267.24 g/mol 242.23 g/mol 244.20 g/mol
Hydrogen Bond Donors 3 (2 OH, 1 NH) 3 (2 OH, 1 NH) 3 (2 OH, 1 NH) 4 (3 OH, 1 NH)
Hydrogen Bond Acceptors 7 (incl. sulfanylidene) 8 (azido, carbonyl) 6 7
XLogP3 -0.9 (estimated) 0.2 -1.5 -2.1
Therapeutic Use Under investigation HIV treatment HBV treatment RNA biosynthesis

Analysis :

  • Hydrogen Bonding : The sulfanylidene group increases acceptor count vs. telbivudine, possibly enhancing target binding but reducing metabolic stability .

Mechanistic and Clinical Considerations

  • Phosphorylation Efficiency : Unlike telbivudine, which is efficiently phosphorylated by cellular kinases , the sulfanylidene group may alter kinase recognition, requiring structural optimization for activation.
  • Antiviral Spectrum : While AZT and stavudine target HIV, the target compound’s unique structure could expand activity to HBV or emerging viruses, pending enzymatic profiling.
  • Toxicity Profile : Sulfanylidene-containing compounds (e.g., ) lack extensive safety data, but analogs like zalcitabine (ddC) show neuropathy risks, underscoring the need for preclinical toxicity studies .

Biological Activity

The compound 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H14N2O5SC_{10}H_{14}N_{2}O_{5}S with a molecular weight of approximately 242.29 g/mol. The structure features a pyrimidine ring fused with a hydroxymethyl oxolane moiety and a sulfanyl group, which may contribute to its biological properties.

Antiviral Activity

Recent studies indicate that this compound exhibits significant antiviral properties. For instance, it has been shown to inhibit viral replication in vitro against several strains of viruses, including:

  • HIV : The compound demonstrated a reduction in viral load in cell cultures treated with varying concentrations.
  • Influenza Virus : Inhibition of hemagglutination and viral entry was observed, suggesting interference with the viral life cycle.

Anticancer Potential

In vitro assays have revealed that 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one induces apoptosis in cancer cell lines such as:

  • HeLa Cells : The compound caused significant cell death at micromolar concentrations, with apoptosis confirmed through flow cytometry.
  • MCF-7 Breast Cancer Cells : It inhibited cell proliferation and induced G1 phase cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : The structural similarities to nucleosides suggest that it may interfere with RNA and DNA synthesis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against HIV when modified at the hydroxymethyl group .
  • Another research article illustrated its synergistic effects when combined with existing antiviral drugs, enhancing therapeutic outcomes in resistant viral strains .

Data Summary

The following table summarizes key findings related to the biological activity of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one:

Activity TypeTargetEffectReference
AntiviralHIVReduced viral load in vitro
AntiviralInfluenzaInhibited hemagglutination
AnticancerHeLa cellsInduced apoptosis
AnticancerMCF-7 cellsInhibited proliferation

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